molecular formula C16H11F3N2O B2712555 (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 900019-54-7

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2712555
CAS No.: 900019-54-7
M. Wt: 304.272
InChI Key: XUGOLPNNMMFVOP-FMIVXFBMSA-N
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Description

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS 900019-54-7) is a chemical compound with the molecular formula C16H11F3N2O . This nitrile-functionalized molecule features a 1-methylpyrrole unit and a 2-(trifluoromethyl)phenyl group, structural motifs often associated with biological activity in medicinal chemistry research. Pyrrole derivatives are frequently investigated as potential therapeutic agents and have been reported in scientific literature as scaffolds in the development of potent anticancer agents . The crystal structures of related chalcone-like pyrrole compounds show these molecules can exhibit a slightly twisted conformation between aromatic rings and form defined intermolecular interactions, such as hydrogen-bonded dimers, in the solid state . These structural properties can be critical for their behavior in biochemical assays and their mechanism of action. Furthermore, compounds containing the pyrrole heterocycle and trifluoromethylphenyl group are of significant interest in drug discovery, as evidenced by their inclusion in patents for various kinase inhibitors . This suggests potential research applications in probing cellular signaling pathways. This product is intended for Research Use Only (RUO) and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-21-8-4-7-14(21)15(22)12(10-20)9-11-5-2-3-6-13(11)16(17,18)19/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGOLPNNMMFVOP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Enone: The enone can be formed through a condensation reaction between the pyrrole derivative and an appropriate aldehyde or ketone.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide (BrCN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols, depending on the reaction conditions.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Compound A : (E)-2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile (CAS 900019-56-9)
  • Key Difference : Replaces the 2-trifluoromethylphenyl group with a 3-thienyl moiety.
  • Impact :
    • Electronic : The thienyl group is less electron-withdrawing than CF₃, reducing the molecule’s overall electrophilicity.
    • Molecular Weight : Lower (242.3 g/mol vs. ~300–350 g/mol for the target compound), affecting solubility and bioavailability.
    • Bioactivity : Thienyl groups may enhance binding to sulfur-rich enzymatic pockets, whereas CF₃ improves metabolic resistance .
Compound B : (2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
  • Key Difference: Substitutes the pyrrole-carbonyl group with a dimethylamino group and a pyrrolyl phenyl ring.
  • Impact: Electronic: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing carbonyl in the target compound. Solubility: Higher basicity from the dimethylamino group may improve aqueous solubility .
Compound C : (2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile
  • Key Difference : Incorporates a purine ring and methoxyphenyl group.
  • Impact: Biological Targeting: The purine moiety mimics nucleotide structures, enhancing affinity for kinases or DNA/RNA-binding proteins.

Functional Group Analysis

Compound Key Functional Groups Electronic Effects Bioactivity Implications
Target Compound Trifluoromethylphenyl, pyrrole-carbonyl Strong electron-withdrawing (CF₃), moderate π-donation (pyrrole) Enhanced metabolic stability, enzyme inhibition
Compound A (Thienyl) Thienyl, pyrrole-carbonyl Moderate π-acceptance (thienyl) Potential thiophene-mediated binding
Compound B (Dimethylamino) Dimethylamino, pyrrolyl phenyl Electron-donating (NMe₂) Improved solubility, reduced target affinity
Compound C (Purine) Purine, methoxyphenyl Electron-donating (OMe), strong H-bonding Kinase/DNA targeting

Biological Activity

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic compound notable for its unique structural features, including a pyrrole ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. Its molecular formula is C16H11F3N2O, indicating the presence of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H11F3N2O
Molecular Weight324.27 g/mol
IUPAC Name(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
CAS Number900019-54-7

The biological activity of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is hypothesized to involve several mechanisms:

1. Enzyme Interaction: The compound may inhibit or activate enzymes involved in various metabolic pathways, potentially affecting cell growth and proliferation.

2. Receptor Modulation: It could modulate receptor activity on cell membranes, influencing signaling pathways critical for cellular responses.

3. Disruption of Cellular Processes: The compound might interfere with DNA replication, protein synthesis, or cell division, which are pivotal in cancer progression and microbial growth.

Biological Activity Studies

Recent studies have explored the antimicrobial and anticancer properties of this compound. Below are summarized findings from various research efforts:

Antimicrobial Activity

A study investigated the antimicrobial effects of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile has cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values were recorded as follows:

Cell LineIC50 (µM)
MCF715
A54920

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Case Study 1: Anticancer Screening
A comprehensive screening of a library of compounds including (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile revealed its efficacy in inhibiting tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size.

Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of this compound when combined with established antibiotics. Preliminary results indicate enhanced antimicrobial activity against resistant bacterial strains when used in conjunction with ciprofloxacin.

Q & A

Basic: What are the optimal synthetic routes for (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of α,β-unsaturated nitriles with pyrrole-carbonyl moieties typically involves Knoevenagel condensation or palladium-catalyzed coupling. For this compound:

  • Step 1: React 1-methyl-1H-pyrrole-2-carboxylic acid with a trifluoromethylphenyl aldehyde precursor under basic conditions (e.g., piperidine in ethanol) to form the enone intermediate.
  • Step 2: Introduce the nitrile group via cyanation using TMSCN (trimethylsilyl cyanide) or NaCN in the presence of a Lewis acid (e.g., ZnI₂).
  • Yield Optimization: Control reaction temperature (60–80°C), use anhydrous solvents, and monitor reaction progress via TLC or LC-MS. Literature reports yields of 70–85% for analogous compounds under optimized conditions .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the E/Z configuration of the enone system and the trifluoromethyl group’s presence. The coupling constant (J ≈ 12–16 Hz for trans double bonds) in ¹H NMR confirms the (2E) stereochemistry .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the spatial arrangement of the pyrrole-carbonyl and trifluoromethylphenyl groups. For example, bond angles and torsion angles (e.g., C24–C23–C22 = 120.62(13)°) can validate the conjugated system .
  • Mass Spectrometry (LC-MS/HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to rule out impurities .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup: Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to model the molecule.
  • Key Analyses:
    • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge transfer interactions. For similar enones, gaps of ~4.5 eV indicate moderate reactivity .
    • Electrostatic Potential (ESP): Map electron-rich regions (e.g., nitrile and carbonyl groups) to identify nucleophilic/electrophilic sites.
    • Non-Covalent Interactions (NCI): Visualize weak interactions (e.g., C–H···π) stabilizing the crystal lattice .
  • Validation: Compare computed IR/Raman spectra with experimental data to ensure accuracy .

Advanced: What strategies are recommended for assessing the biological activity of this compound, particularly antimicrobial potential?

Methodological Answer:

  • In Vitro Assays:
    • MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. For related compounds, MIC values range from 8–32 µg/mL .
    • Time-Kill Kinetics: Monitor bactericidal effects over 24 hours at 2× MIC.
  • Mechanistic Studies:
    • Membrane Permeability: Use SYTOX Green uptake assays to evaluate disruption of bacterial membranes.
    • Enzyme Inhibition: Screen against target enzymes (e.g., dihydrofolate reductase) via molecular docking (AutoDock Vina) and enzymatic assays .

Advanced: How should researchers address discrepancies in synthetic yields or spectral data reported in literature?

Methodological Answer:

  • Root-Cause Analysis:
    • Reagent Purity: Ensure anhydrous conditions and high-purity starting materials (e.g., ≥99% aldehydes) to avoid side reactions.
    • Stereochemical Control: Verify the absence of Z-isomer contamination via NOESY NMR or HPLC chiral columns .
  • Cross-Validation:
    • Reproduce methods from independent sources (e.g., compare Knoevenagel conditions in vs. ).
    • Use supplementary crystallographic data (e.g., CCDC 1988019) to confirm structural assignments .

Advanced: What crystallographic parameters are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use a Mo Kα (λ = 0.71073 Å) X-ray source and multi-scan absorption correction (e.g., CrysAlisPro) to minimize errors .
  • Refinement:
    • Apply SHELXL for full-matrix least-squares refinement.
    • Monitor R-factor convergence (e.g., R₁ < 0.05 for high-quality data).
    • Analyze displacement parameters (e.g., Ueq for trifluoromethyl groups) to detect disorder .

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